Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
Significance of Conformationally Constrained Scaffolds in Modern Molecular Design
Conformationally constrained scaffolds are rigid molecular frameworks that limit the number of accessible spatial arrangements of a molecule's functional groups. This rigidity can offer several advantages in drug design. By pre-organizing a molecule into a conformation that is complementary to its biological target, the entropic penalty of binding is reduced, which can lead to enhanced binding affinity and potency. Furthermore, the defined three-dimensional structure of these scaffolds can improve selectivity for the intended target, thereby reducing off-target effects. The incorporation of such sp³-rich, non-planar structures can also lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for the successful development of new therapeutic agents. researchgate.net
Structural Characteristics and Intrinsic Strain of the 2-Azabicyclo[2.1.1]hexane Core
The 2-azabicyclo[2.1.1]hexane core is a bridged bicyclic amine, which can be viewed as a proline analogue with a methylene (B1212753) bridge between the C4 and C2 carbons of the pyrrolidine (B122466) ring. This bridging introduces significant ring strain, which dictates its unique geometry and reactivity. The bicyclic nature locks the five-membered ring into a fixed conformation, in contrast to the flexible puckering observed in proline.
X-ray crystallographic studies of derivatives of the 2-azabicyclo[2.1.1]hexane scaffold provide insight into its structural parameters. For instance, in a closely related N-acetyl-5-hydroxy-2-azabicyclo[2.1.1]hexane-3-carboxylic acid methyl ester, the bond lengths and angles deviate from those of a standard acyclic amine or a simple pyrrolidine ring, reflecting the inherent strain. google.com This strain is a key feature of the scaffold, influencing not only its three-dimensional shape but also the reactivity of substituents attached to the ring system.
Table 1: Selected Bond Lengths and Angles of a 2-Azabicyclo[2.1.1]hexane Derivative Data extracted from the crystallographic information for Ac-methano-hyp-OMe. google.com
| Bond/Angle | Molecule A (Å/°) | Molecule B (Å/°) |
| C1-N2 Bond Length | 1.481(3) | 1.479(3) |
| N2-C3 Bond Length | 1.471(3) | 1.474(3) |
| C3-C4 Bond Angle | 98.7(2) | 98.8(2) |
| C1-N2-C3 Bond Angle | 108.3(2) | 108.2(2) |
| C1-C5-C4 Bond Angle | 93.5(2) | 93.5(2) |
Role of Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate as a Key N-Protected Intermediate
The synthesis and functionalization of the 2-azabicyclo[2.1.1]hexane scaffold often require the protection of the nitrogen atom to control reactivity and prevent unwanted side reactions. This compound serves as a crucial N-protected intermediate in this context. The ethoxycarbonyl group is a robust protecting group that is stable to a variety of reaction conditions, yet it can be removed when necessary.
While much of the published research on this scaffold has utilized other N-alkoxycarbonyl protecting groups such as the tert-butoxycarbonyl (Boc) group, the principles of its application are analogous for the ethyl carbamate (B1207046). nih.govnuph.edu.ua These N-protected intermediates are pivotal for the construction of more complex molecules. For example, they allow for selective modifications at other positions of the bicyclic ring system, such as the introduction of substituents at the bridgehead or bridge carbons, which is a key strategy for exploring the chemical space around this scaffold. choudharylab.com The synthesis of various substituted 2-azabicyclo[2.1.1]hexanes often proceeds through such N-protected species. nih.govresearchgate.net
Overview of Academic Research Trends and Challenges Pertaining to the Compound
Academic research on the 2-azabicyclo[2.1.1]hexane scaffold and its derivatives, including this compound, is driven by its potential applications in medicinal chemistry. A major trend is its use as a rigid proline mimetic in peptidomimetics and as a bioisosteric replacement for pyrrolidine and even phenyl rings in drug candidates. researchgate.netnih.gov The goal is to leverage the scaffold's three-dimensional character to improve the pharmacological profile of molecules. clockss.org
Despite its potential, the synthesis of the 2-azabicyclo[2.1.1]hexane core presents significant challenges. The construction of the strained bicyclic system often requires specialized synthetic methods, such as intramolecular photocycloadditions or rearrangement reactions. amazonaws.comnih.gov Achieving stereocontrol during the synthesis and functionalization of the scaffold is another major hurdle that researchers are actively addressing. choudharylab.com The development of more efficient, scalable, and stereoselective synthetic routes to access a diverse range of functionalized 2-azabicyclo[2.1.1]hexane building blocks remains a key focus of ongoing research. nuph.edu.uaacs.org
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)9-5-6-3-7(9)4-6/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQLPOIEXYPRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CC1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441326 | |
| Record name | Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217093-76-0 | |
| Record name | Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Functional Group Transformations of Ethyl 2 Azabicyclo 2.1.1 Hexane 2 Carboxylate
Transformations Involving the Ester Moiety
The ester group in ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate is a primary site for chemical modification, allowing for the introduction of various functional groups through well-established reactions.
Hydrolysis and Transesterification Reactions
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, using potassium carbonate in methanol, to yield 2-azabicyclo[2.1.1]hexane-2-carboxylic acid. choudharylab.com This carboxylic acid derivative is a key intermediate for further functionalization, such as the synthesis of amides or other carboxylic acid derivatives. researchgate.net
Transesterification, while less commonly detailed for this specific molecule in the provided context, is a standard ester transformation that can be employed to exchange the ethyl group for other alkyl or aryl groups, potentially altering the compound's physical and chemical properties.
Reduction to Alcohol and Further Derivatization
The ester functionality can be readily reduced to a primary alcohol, (2-azabicyclo[2.1.1]hexan-2-yl)methanol. This reduction is a critical step for introducing new functionalities. For example, the resulting alcohol can be converted to a fluoride (B91410) using reagents like bis(2-methoxyethyl)aminosulfur trifluoride (BAST or Deoxo-Fluor). choudharylab.comnih.gov This conversion highlights a pathway to halogenated derivatives.
Further derivatization of the alcohol is also possible. For instance, it can be used as a precursor for the synthesis of more complex structures. One documented pathway involves the conversion of a related N-benzyloxycarbonyl protected alcohol to its corresponding fluoride. cdnsciencepub.com
Modifications of the Nitrogen Atom (N-2)
The nitrogen atom of the azabicyclic ring, protected as an ethyl carbamate (B1207046), is another key site for synthetic manipulation.
Deprotection and Re-functionalization of the Carbamate
Removal of the carbamate protecting group is essential for accessing the secondary amine, 2-azabicyclo[2.1.1]hexane. This deprotection allows for the subsequent re-functionalization of the nitrogen atom. For example, after hydrogenolysis of a benzyl (B1604629) group from a related derivative, the resulting amine can be protected with a tert-butyloxycarbonyl (Boc) group by reaction with di-tert-butyl dicarbonate (B1257347) ((BOC)2O). nih.gov This strategy allows for the introduction of different protecting groups or the direct attachment of various substituents to the nitrogen.
Regio- and Stereoselective Functionalization of the Carbon Framework
The rigid, strained carbon skeleton of the 2-azabicyclo[2.1.1]hexane system presents unique challenges and opportunities for regioselective and stereoselective functionalization.
Nucleophilic displacement reactions on the carbon framework, particularly at the C5 and C6 positions, are of significant interest for introducing diverse substituents. However, the reactivity is highly dependent on the stereochemistry of the leaving group. Displacements of 5-anti-substituents are notably difficult. nih.gov Research has shown that replacing an N-acyl group with an N-alkyl group, such as a benzyl group, can facilitate these nucleophilic substitutions. nih.gov
A variety of functional groups, including bromo, fluoro, acetoxy, hydroxy, azido, imidazole, thiophenyl, and iodo substituents, have been successfully introduced at the 5- and 6-positions through nucleophilic displacement of bromo-substituents. choudharylab.comnih.gov These reactions often proceed with retention of stereochemistry. choudharylab.com The choice of solvent and metal salt has been found to be crucial for the success of these transformations, with DMSO and cesium salts often providing better yields and faster reaction rates compared to DMF and sodium or lithium salts. choudharylab.comnih.gov
The stereochemistry of the products is a key aspect of these reactions. For instance, additions of nucleophiles to a related 5-keto derivative have been shown to occur from the face syn to the nitrogen atom, leading to stereoselective formation of 5(6)-syn-alkyl and aryl groups. cdnsciencepub.com
Table 1: Summary of Functional Group Transformations
| Section | Transformation | Reagents/Conditions | Product Type |
|---|---|---|---|
| 3.1.1 | Hydrolysis | K2CO3, MeOH | Carboxylic Acid |
| 3.1.2 | Reduction | - | Alcohol |
| 3.1.2 | Fluorination | BAST or Deoxo-Fluor | Fluoride |
| 3.2.1 | Deprotection/Re-protection | H2/Pd(OH)2; (BOC)2O | N-Boc protected amine |
| 3.2.2 | N-Benzylation | Benzyl bromide, Et3N | N-Benzyl amine |
| 3.3 | Nucleophilic Substitution | Various nucleophiles, CsOAc, DMSO | 5(6)-anti-substituted derivatives |
Nucleophilic Displacement Reactions on Bridgehead and Bridged Positions
Nucleophilic displacement reactions on the 2-azabicyclo[2.1.1]hexane core, particularly at the 5- and 6-anti positions, have been successfully demonstrated, providing a key method for introducing functional diversity. acs.orgnih.gov These reactions typically involve the displacement of good leaving groups, such as bromo substituents. choudharylab.com A crucial factor for the success of these displacements is the presence of the amine nitrogen within the bicyclic system. nih.govnih.gov
The efficiency and outcome of these reactions are highly dependent on the choice of solvent and metal salts. acs.orgnih.gov For instance, reaction rates are notably faster and product yields are higher in dimethyl sulfoxide (B87167) (DMSO) compared to dimethylformamide (DMF). choudharylab.comnih.gov The choice of cation in the nucleophilic salt also plays a significant role; cesium acetate (B1210297) (CsOAc) has been found to be more effective than sodium acetate (NaOAc). choudharylab.comnih.gov While various sodium and lithium salts are effective, substitutions involving fluoride often require different conditions, with silver fluoride in nitromethane (B149229) proving to be the most suitable for this transformation. nih.govchoudharylab.com
The electronic nature of substituents already present on the ring can influence the rate of subsequent displacement reactions. The presence of electron-withdrawing groups such as fluoro, acetoxy, azide, bromo, or thiophenyl at the 6-anti-position tends to slow down the rate of bromide displacement at the 5-anti-position. acs.orgnih.gov Research has primarily focused on the bridged 5- and 6-positions, with displacements occurring with retention of stereochemistry. choudharylab.com
| Entry | Reagent | Solvent | Time | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | CsOAc | DMF | 12 days | Diacetate 16a | 22 |
| 2 | CsOAc | DMSO | 5 days | Diacetate 16a | 55 |
| 3 | NaN3 | DMF | 11 days | Diazide 20 | 32 |
| 4 | AgF | CH3NO2 | 4 days | Difluoride 18 + Aldehyde 19 | 20 + 20 |
Introduction of Diverse Heteroatom Substituents
A primary application of the 2-azabicyclo[2.1.1]hexane scaffold is its functionalization with a wide array of heteroatoms, which is crucial for its use in drug discovery. nih.gov Nucleophilic displacement of anti-bromo substituents is a key strategy to achieve this, leading to the formation of 5-anti-X-6-anti-Y-difunctionalized products. nih.govnih.gov Through this method, a variety of substituents have been introduced, including fluoro, acetoxy, hydroxy, azido, imidazole, thiophenyl, and iodo groups. acs.orgchoudharylab.com
Beyond nucleophilic displacement, other synthetic strategies have been employed to introduce heteroatom functionality. These include:
Rearrangement Routes : These methods have been used to introduce syn- or anti-halogen and hydroxyl groups. nih.gov
Nucleophilic Ring Closure : The ring closure of appropriately substituted cyclobutanes has been used to install syn-SePh groups. nih.gov
Radical Decarboxylative Substitutions : The Curtius rearrangement of 5-syn- and 5-anti-carboxylic acids provides a stereospecific route to the corresponding amines. choudharylab.comacs.org Furthermore, these carboxylic acids or their Barton esters can undergo radical decarboxylation to introduce other heteroatoms. nih.govacs.org
Additions to Ketones : Oxidation of a bromoalcohol derivative to a strained ketone allows for the subsequent addition of nucleophiles, which can introduce various substituents. cdnsciencepub.com
These methods collectively provide a robust toolkit for accessing a diverse range of heteroatom-substituted 2-azabicyclo[2.1.1]hexanes, enabling fine-tuning of their chemical and biological properties. nih.gov
| Starting Material | Reagents | Solvent | Product Substituent(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-benzyl-5-anti,6-anti-dibromide | CsOAc | DMSO | di-acetoxy | 55 | choudharylab.com |
| N-benzyl-5-anti,6-anti-dibromide | NaN3 | DMF | di-azido | 32 | choudharylab.com |
| N-benzyl-5-anti-bromide | AgF | CH3NO2 | fluoro | 45 | choudharylab.com |
| N-BOC-5-syn-carboxylic acid | DPPA, BnOH | Toluene | NHCOOBn (via Curtius) | - | acs.org |
Radical Reactions and Their Selectivity
Radical chemistry offers alternative pathways for the functionalization of the 2-azabicyclo[2.1.1]hexane skeleton, complementing ionic reaction mechanisms. These reactions can be highly selective and allow for the introduction of carbon-based or heteroatom substituents. cdnsciencepub.comacs.org
One notable application is the directed radical addition process. For example, the bromine atom of a 6-anti-bromo-5-anti-hydroxy derivative can be replaced by a 6-anti-(1-hydroxyethyl) group, demonstrating a method for C-C bond formation at a bridged position. cdnsciencepub.com
Decarboxylative radical reactions have also proven effective. Starting from N-BOC-5-syn-carboxylic acid, radical decarboxylative substitution of the acid itself or its corresponding Barton ester is a viable method for introducing other 5-heteroatoms. nih.govacs.org More recently, photoinduced decarboxylative functionalization of N-(acyloxy)phthalimide (NHPI) esters derived from bicyclo[1.1.1]pentane carboxylates has been explored. acs.org This strategy allows for the in-situ formation of bridge- and bridgehead-centered radicals, opening avenues for various decarboxylative C–C and C–X bond formations, including sulfuration, phosphonation, and selenization. acs.org This highlights the potential for similar transformations on the analogous aza-bicyclo[2.1.1]hexane system.
Ring-Opening and Skeletal Rearrangement Chemistry
The inherent ring strain of the 2-azabicyclo[2.1.1]hexane framework is a key driver for its participation in ring-opening and skeletal rearrangement reactions. These transformations can lead to novel and structurally diverse molecular architectures.
"Scaffold Hopping" Strategies via Nitrogen Deletion
A prominent strategy in modern medicinal chemistry is "scaffold hopping," where one core molecular structure is converted into another, often a bioisostere, to explore new chemical space and optimize drug-like properties. escholarship.orgchemrxiv.org A powerful example of this is the conversion of 2-azabicyclo[2.1.1]hexanes (aza-BCHs) into bicyclo[1.1.1]pentanes (BCPs) through a nitrogen-deleting skeletal edit. nih.govresearchgate.net This transformation is significant as both aza-BCHs and BCPs are valued as sp³-rich, three-dimensional replacements for flat aromatic rings in drug candidates. nih.gov
The process typically involves a deamination step following the initial synthesis of the aza-BCH framework, which is often achieved through photochemical [2+2] cycloadditions. nih.govresearchgate.net This sequence provides access to bridge-functionalized BCPs, a class of compounds for which few synthetic routes exist. chemrxiv.org The nitrogen deletion step not only changes the core skeleton but also increases lipophilicity and alters the molecular exit vectors, which can profoundly impact biological activity. acs.org Various reagents can be employed for the nitrogen deletion, with O-diphenylphosphinylhydroxylamine (DPPH) being identified as a particularly efficient option, capable of converting strained aza-BCHs into the even more strained BCPs without generating undesired ring-opening byproducts. acs.org
Exploration of Strain-Release Mechanisms
The high ring strain of the 2-azabicyclo[2.1.1]hexane system (aza-BCH) and its precursors is a critical feature that can be harnessed to drive chemical reactions. rsc.org The formation of the aza-BCH scaffold itself often relies on the strain release of a precursor. For example, aza-BCHs can be synthesized via the catalyst-mediated strain release of highly strained bicyclo[1.1.0]butanes (BCBs) upon reaction with imines. rsc.orgrsc.org
Conversely, the strain within the aza-BCH core can facilitate its subsequent transformation. An interesting case involves an interrupted Friedel–Crafts reaction, where the Lewis acid-catalyzed reaction of an azabicyclo[1.1.0]butane with a tethered aryl group does not directly yield the expected spirocycle. Instead, it forms a dearomatized and highly complex azabicyclo[2.1.1]hexane intermediate as a single diastereomer. nih.gov This strained intermediate can then be selectively converted to the final product through subsequent activation and rearomatization, a process that constitutes a formal ring-opening of the bicyclic amine portion. nih.gov The significant ring strain in the aza-BCH core can sometimes lead to the formation of ring-opened side products, such as thermodynamically stable 1,4-dienes, during other transformations like nitrogen deletion. acs.org
Applications As a Conformationally Restricted Building Block in Advanced Organic Synthesis
Synthesis of Bridged Proline Analogues (e.g., 2,4-Methanoprolines)
The 2-azabicyclo[2.1.1]hexane core is essentially a bridged analogue of proline, often referred to as 2,4-methanoproline. nih.gov This structural constraint locks the pyrrolidine (B122466) ring into a fixed conformation, making it an invaluable tool for studying and manipulating peptide structures. nih.govacs.orgraineslab.com Proline's unique cyclic nature already imparts significant conformational effects on peptide chains, and by further restricting this structure, chemists can gain deeper insights into the relationship between peptide conformation and biological activity. nih.govacs.orgraineslab.com
The synthesis of 2,4-methanoproline and its derivatives has been a subject of considerable research. An early and efficient route involved a [2+2] photocycloaddition of a diene derived from serine. rsc.org More contemporary methods have also been developed, including non-photochemical strategies and optimized multi-gram scale syntheses, making these valuable building blocks more accessible. rsc.orgresearchgate.net For instance, an optimized approach allows for the preparation of a key N-Boc protected 4-hydroxymethyl-2,4-methanoproline on a kilogram scale. nuph.edu.uaresearchgate.net
A variety of substituted 2,4-methanoproline analogues have been synthesized, including those with hydroxy, fluoro, and amino functionalities. nih.govresearchgate.net These substitutions can further influence the electronic and steric properties of the resulting peptides. nih.gov
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability, bioavailability, and receptor affinity. nih.gov The rigid 2-azabicyclo[2.1.1]hexane framework serves as an excellent scaffold for the design of peptidomimetics. uni-regensburg.de By incorporating this constrained proline analogue, researchers can enforce specific conformations in a peptide backbone, which is crucial for achieving desired biological activity. nuph.edu.uauni-regensburg.de
The design of these scaffolds involves the strategic placement of functional groups on the bicyclic core to replicate the spatial arrangement of key residues in a natural peptide's binding epitope. The synthesis of these complex molecules often relies on the robust methods developed for the core 2,4-methanoproline structure, followed by further functionalization. researchgate.net
Once synthesized, these bridged proline analogues can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. The inclusion of a 2,4-methanoproline residue has a profound impact on the local and global conformation of the peptide. rsc.org
One of the key conformational features of proline-containing peptides is the cis/trans isomerization of the prolyl peptide bond. nih.govacs.orgraineslab.com The rigid bicyclic structure of 2,4-methanoproline can be used to bias this equilibrium. Studies have shown that the conformational features of the 2-azabicyclo[2.1.1]hexane skeleton are thought to stabilize the trans-amide bond configuration. nuph.edu.uanuph.edu.ua Interestingly, research by Krow and co-workers on 2-azabicyclo[2.1.1]hexane analogues of proline, hydroxyproline (B1673980), and fluoroproline revealed that the trans/cis ratios were invariant in a given solvent, suggesting that the effect of substituents on the trans/cis ratio in proline is mediated by altering the pyrrolidine ring pucker, a factor that is fixed in these bridged systems. nih.gov This level of conformational control is highly desirable in the design of peptides with specific secondary structures, such as β-turns or helices, and for mimicking protein surfaces involved in protein-protein interactions. nih.gov
| Bridged Proline Analogue | Synthetic Approach | Application in Peptidomimetics | Key Conformational Influence |
| 2,4-Methanoproline | [2+2] photocycloaddition, non-photochemical routes rsc.org | Core scaffold for conformationally restricted peptides uni-regensburg.de | Stabilizes trans-amide bond configuration nuph.edu.uanuph.edu.ua |
| 4-Hydroxy-2,4-methanoproline | Stereocontrolled routes from nosylates rsc.org | Mimics hydroxyproline in collagen-like peptides nih.govacs.orgraineslab.com | Fixed ring pucker removes substituent effect on trans/cis ratio nih.gov |
| 4-Fluoro-2,4-methanoproline | Photochemical cyclization of methyl 2-fluoroacrylate researchgate.net | Probes for studying electronic effects in peptides nih.gov | Invariant trans/cis ratio in a given solvent nih.gov |
Construction of Complex Polycyclic Systems and Nitrogen Heterocycles
The 2-azabicyclo[2.1.1]hexane framework is itself a complex polycyclic nitrogen heterocycle. Synthetic routes leading to this core often involve intricate cycloaddition and rearrangement reactions. rsc.orgacs.org For example, the synthesis can start from a photochemical cycloaddition to form a 2-azabicyclo[2.2.0]hex-5-ene, which then undergoes rearrangement upon treatment with bromine to yield the desired 2-azabicyclo[2.1.1]hexane skeleton. rsc.org
Furthermore, this scaffold can serve as a starting point for the construction of even more complex molecular architectures. The functional handles introduced during the synthesis of the bicyclic core can be elaborated to build fused or spirocyclic systems. Nucleophilic displacement reactions on substituted 2-azabicyclo[2.1.1]hexanes have been shown to be a viable method for introducing a variety of functional groups, including azides, imidazoles, and thiophenyl groups, further expanding the chemical space accessible from this scaffold. researchgate.netnih.govchoudharylab.com
Exploration of Chemical Space with sp3-Rich 3D Frameworks
The drive to create drugs with improved properties has led to a shift away from flat, aromatic molecules towards more three-dimensional, sp3-rich structures. nih.govnih.govnih.gov Saturated bicyclic systems, such as 2-azabicyclo[2.1.1]hexane, are prime examples of such frameworks. nih.govresearchgate.net Their well-defined three-dimensional shape allows for a more precise spatial arrangement of pharmacophoric groups, which can lead to higher binding affinity and selectivity for biological targets. nuph.edu.uanuph.edu.ua
The 2-azabicyclo[2.1.1]hexane scaffold has been identified as a valuable bioisostere for pyrrolidine, a common motif in many FDA-approved drugs. nih.gov Replacing a flexible pyrrolidine ring with the rigid aza-BCH core can enhance metabolic stability, improve water solubility, and reduce lipophilicity, all of which are desirable properties for drug candidates. nih.gov The utility of this scaffold has been demonstrated in the development of inhibitors for targets such as the LRRK2 kinase, where its incorporation led to improvements in solubility and metabolic clearance. researchgate.net
| Property | Advantage of sp3-Rich 3D Frameworks | Example with 2-Azabicyclo[2.1.1]hexane |
| Binding Affinity | Lower entropic penalty upon binding nuph.edu.uanuph.edu.ua | Precise spatial positioning of substituents for optimal target interaction rsc.org |
| Selectivity | Unique 3D shape fits specific binding pockets | Used to develop selective LRRK2 kinase inhibitors researchgate.net |
| Physicochemical Properties | Improved solubility and metabolic stability nih.govnuph.edu.uanuph.edu.ua | Enhanced solubility and metabolic clearance in drug candidates researchgate.net |
| Novelty | Access to unexplored chemical space rsc.org | Generation of novel screening libraries for antimalarial drug discovery nih.gov |
Precursors for Advanced Research Probes in Chemical Biology (General Design Principles)
The unique structural characteristics of the 2-azabicyclo[2.1.1]hexane skeleton make it an attractive scaffold for the development of chemical probes to investigate biological systems. The rigid framework allows for the precise positioning of reporter groups (e.g., fluorophores, radioisotopes) and reactive groups for covalent labeling of target proteins.
The general design principle for such probes involves leveraging the synthetic accessibility of functionalized 2-azabicyclo[2.1.1]hexane derivatives. For example, a carboxylic acid or amino group on the scaffold can be used as a handle to attach linkers and other molecular components. nih.gov The bicyclic core serves to present these functionalities in a defined spatial orientation, which can be critical for selective recognition of the biological target. While specific examples for ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate are not detailed, the broader class of 2-azabicyclo[2.1.1]hexanes has been used to create potential ligands for nicotinic acetylcholine (B1216132) receptors, demonstrating their utility in probe development. researchgate.net
Theoretical and Computational Investigations of Ethyl 2 Azabicyclo 2.1.1 Hexane 2 Carboxylate
Conformational Analysis of the Bicyclic Core Structure
The 2-azabicyclo[2.1.1]hexane framework serves as a conformationally constrained analog of proline, a unique proteinogenic amino acid. raineslab.comnih.gov Unlike the flexible five-membered pyrrolidine (B122466) ring of proline, which can adopt various puckered conformations, the bicyclic system in ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate is rigidified by a methano bridge. raineslab.com This structural constraint locks the ring into a specific geometry, making it an excellent model for studying the influence of fixed conformations on molecular properties. choudharylab.com
The pyrrolidine ring in proline typically exists in two predominant, interconverting puckered states: Cγ-exo (up) and Cγ-endo (down). The 2-azabicyclo[2.1.1]hexane core essentially incorporates both of these puckers within a single, rigid structure. raineslab.comnih.govacs.org The C5 and C6 atoms of the hexane (B92381) frame are analogous to the Cγ atom of proline, with one held in an "exo-like" and the other in an "endo-like" position relative to the five-membered ring.
Due to the methylene (B1212753) bridge, the ring system exhibits significantly reduced conformational flexibility. This rigidity is a key feature, as it allows for the separation of conformational effects (like ring pucker) from electronic effects when studying the molecule's behavior. raineslab.com In flexible systems like proline, these two factors are often coupled, as electronegative substituents can influence the preferred ring pucker. nih.gov In the 2-azabicyclo[2.1.1]hexane system, however, the pucker is fixed, providing a stable scaffold for investigating other molecular interactions. raineslab.com
| Compound Feature | Proline | 2-Azabicyclo[2.1.1]hexane Core |
|---|---|---|
| Core Structure | Pyrrolidine | Methano-bridged Pyrrolidine |
| Flexibility | Flexible, interconverting puckers | Rigid, fixed conformation |
| Predominant Puckers | Cγ-exo and Cγ-endo | Fixed structure incorporating features of both puckers |
For instance, research on N-acetylated 5-hydroxy- and 5-fluoro-2-azabicyclo[2.1.1]hexane-3-carboxylic acid methyl esters demonstrated that the trans/cis ratios of the amide bond were largely invariant, regardless of the electronegative substituent present. raineslab.com This finding suggests that an electronegative group on the flexible pyrrolidine ring of proline influences the trans/cis ratio primarily by altering the ring's pucker. nih.gov By adding the methano bridge, this pathway of influence is removed. raineslab.com The ethyl carboxylate group at the N-2 position primarily influences the electronic properties and steric accessibility of the nitrogen atom but does not significantly alter the fundamental pucker of the strained bicyclic core.
Electronic Structure Analysis and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictate how a molecule interacts with other reagents. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azabicyclic ring, reflecting its character as a Lewis base. The ethyl carboxylate group, being an electron-withdrawing group, will lower the energy of the HOMO compared to an N-alkylated analogue.
The LUMO is anticipated to be centered on the carbonyl carbon of the ester group, making it susceptible to nucleophilic attack. Computational studies on related systems often focus on cycloaddition reactions where the strained bicyclic core participates. rsc.org In such reactions, the interaction between the HOMO of one reactant and the LUMO of the other determines the feasibility and stereochemical outcome of the reaction.
| Orbital | Primary Location | Predicted Reactivity |
|---|---|---|
| HOMO | Nitrogen lone pair | Nucleophilic/Lewis basic site |
| LUMO | Carbonyl carbon of the ester | Electrophilic site for nucleophilic attack |
The 2-azabicyclo[2.1.1]hexane skeleton is a highly strained system due to the geometric constraints imposed by the fused four- and five-membered rings. This inherent strain is a significant driving force for its reactivity. nsf.gov Quantum chemical calculations are essential for quantifying this strain energy. While specific calculations for this compound are not widely published, data from related bicyclic hydrocarbons provide a reliable estimate.
For example, the parent hydrocarbon, bicyclo[2.1.1]hexane, possesses considerable strain. mdpi.com The strain energy for the closely related 2-thia-1-azabicyclo[2.1.1]hexane 2,2-dioxide was predicted to be approximately 30 kcal/mol, which was noted as being higher than for any previously studied sulfonamides. acs.org This high strain energy makes the bicyclic core susceptible to reactions that can release this tension, such as ring-opening reactions or cycloadditions. nsf.govresearchgate.net The substitution of a carbon with a nitrogen atom and the addition of an ethyl carboxylate group are expected to modify the total strain energy, but the fundamental high-energy nature of the bicyclic core remains.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has become a vital tool for elucidating the mechanisms of complex organic reactions. For reactions involving the synthesis or transformation of the 2-azabicyclo[2.1.1]hexane core, computational studies can map out entire reaction pathways, identify transition states, and calculate activation energies.
One of the key synthetic routes to this bicyclic system involves the rearrangement of 2-azabicyclo[2.2.0]hex-5-enes. researchgate.net Computational modeling of these rearrangement reactions can clarify the role of the solvent and the electrophile in controlling the participation of the nitrogen's neighboring group, which dictates the final product distribution. researchgate.net Another modern approach is the [2π+2σ]-photocycloaddition between alkenes and bicyclo[1.1.0]butanes. nsf.gov DFT calculations for these reactions suggest a triplet mechanism, providing insight into the nature of the reactive intermediates and the factors controlling the reaction's efficiency and selectivity. nsf.gov Similarly, computational studies on Lewis acid-catalyzed cycloadditions of bicyclo[1.1.0]butanes with imines to form azabicyclo[2.1.1]hexanes have revealed a concerted nucleophilic ring-opening mechanism. researchgate.net These models are crucial for optimizing reaction conditions and designing new synthetic strategies.
Characterization of Transition States and Intermediates
The study of transition states and intermediates is fundamental to understanding the kinetics and mechanisms of chemical reactions. For derivatives of 2-azabicyclo[2.1.1]hexane, computational methods such as Density Functional Theory (DFT) have been employed to characterize these transient structures.
In the context of the synthesis of the 2-azabicyclo[2.1.1]hexane core, particularly through cycloaddition reactions, computational studies have been vital. For instance, in the enantioselective copper-catalyzed [2π+2σ] cycloaddition between bicyclobutanes (BCBs) and imines to form 2-aza-BCHs, DFT analysis has been used to model the transition states. thieme-connect.de These studies revealed the importance of non-covalent interactions, such as π–π stacking between the ligand and the substrates, in determining the preferred transition state and thus the enantioselectivity of the reaction. thieme-connect.de
Similarly, for zinc-catalyzed (3+2) cycloadditions of BCBs with imines, computational investigations have shown that the reaction proceeds through a concerted nucleophilic ring-opening mechanism. colab.ws This is distinct from mechanisms proposed for other Lewis acid-catalyzed cycloadditions involving BCBs. colab.ws
In reactions involving nucleophilic substitution on the 2-azabicyclo[2.1.1]hexane skeleton, charged intermediates like carbocations have been investigated. Single-point energy calculations using methods like Hartree-Fock have been performed on N-methyl carbocation intermediates derived from related N-methyl-2-azabicyclo[2.1.1]hexane substrates. choudharylab.com These calculations help in understanding the stability and electronic structure of intermediates that form during substitution reactions, particularly how electron lone pair orbital interactions become significant as a positive charge develops. choudharylab.com The stabilization of transition states leading to such charged intermediates is also influenced by solvent effects, a factor that can be modeled computationally. nih.gov
Table 1: Characterized Intermediates and Transition States in Reactions of 2-Azabicyclo[2.1.1]hexane Derivatives
| Reaction Type | Species | Computational Method | Key Findings | Reference |
| Enantioselective Cycloaddition | Transition State | DFT | π–π stacking interactions are crucial for determining enantioselectivity. | thieme-connect.de |
| Nucleophilic Substitution | Carbocation Intermediate | Hartree-Fock | Electron lone pair interactions stabilize the charged intermediate. | choudharylab.com |
| Zinc-Catalyzed Cycloaddition | Transition State | DFT | The reaction follows a concerted nucleophilic ring-opening mechanism. | colab.ws |
Calculation of Energy Barriers and Reaction Pathways
Calculating the energy barriers (activation energies) and mapping potential energy surfaces are key applications of computational chemistry that provide quantitative data on reaction feasibility and selectivity.
For the synthesis of the 2-azabicyclo[2.1.1]hexane scaffold, computational models have been used to calculate the energy profiles of different reaction pathways. These calculations help rationalize why certain catalysts or reaction conditions are uniquely effective. For example, model studies on cycloadditions demonstrated that Cu(OTf)₂ was particularly effective in activating the bicyclobutane system, a finding that can be rationalized by calculating the energy barriers of the catalytic cycle. thieme-connect.de
Computational studies on the deprotonation of N-Boc-2-azabicyclo[2.1.1]hexanes have also been performed to understand the temperature-dependent regioselectivity of these reactions. researchgate.net By calculating the energies of different lithiated intermediates and the transition states leading to them, researchers can explain the experimentally observed product distributions. researchgate.net
While specific energy barrier values for reactions involving this compound are not extensively documented in the literature, data from related N-acyl systems provide valuable benchmarks. The principles governing reactivity, such as the influence of the strained bicyclic framework and the electronic nature of the N-substituent, are generally applicable.
Table 2: Representative Calculated Energy Barriers for Related Bicyclic Systems
| Reaction / Process | System | Method | Calculated Barrier (kcal/mol) | Significance |
| Curtius Rearrangement | Acetyl azide | DFT | 27 | Indicates a concerted mechanism without a free nitrene intermediate. acs.org |
| Nucleophilic Substitution | 5-tosylbicyclo[2.1.1]hexane | Experimental (Solvolysis) | High (Requires 164 °C) | Demonstrates the high energy barrier for substitution at the anti-position. nih.gov |
Molecular Dynamics Simulations for Dynamic Conformational Behavior
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility, solvent interactions, and dynamic properties. The rigid 2-azabicyclo[2.1.1]hexane core significantly constrains the conformational freedom of the molecule.
This bicyclic system is essentially a proline analogue that locks the pyrrolidine ring in a conformation that displays features of both of the two common puckered forms of proline. researchgate.netacs.org This inherent rigidity is a key feature of interest, particularly when these molecules are incorporated into larger structures like peptides. acs.org
Theoretical conformational energy analysis has been conducted on related systems like 2,4-methanoproline to understand the restrictions it imposes on polypeptide chain conformations. nuph.edu.ua Such studies calculate the potential energy as a function of dihedral angles to determine the preferred low-energy conformations. Normal mode vibrational analysis has also been used to establish the schemes of conformational transformations and the nature of transition states between different conformers in related cyclic amines. researchgate.net While large-scale conformational changes like ring-flipping are sterically hindered in this compact bicyclic system, MD simulations can probe subtle dynamics such as the puckering of the five-membered ring, the orientation of the ethyl carboxylate group, and interactions with solvent molecules.
Table 3: Key Conformational Features of the 2-Azabicyclo[2.1.1]hexane Scaffold
| Feature | Description | Implication | Reference |
| Ring Pucker | The bicyclic structure constrains the five-membered ring, displaying features of both Cγ-exo and Cγ-endo puckers of proline. | Reduces conformational flexibility, making it a useful scaffold in medicinal chemistry and peptide studies. | researchgate.netacs.org |
| Amide Bond Conformation | Substitutions on the bicyclic structure can modulate the cis/trans conformation of an adjacent amide bond. | Affects the secondary structure of peptides incorporating this moiety. | researchgate.net |
| Dynamic Behavior | Limited large-scale dynamics due to the rigid, strained framework. Vibrational modes and substituent rotations are the primary motions. | The molecule acts as a rigid scaffold, presenting substituents in well-defined spatial orientations. | nih.gov |
Advanced Spectroscopic and Crystallographic Methods for Structural Elucidation and Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework.
2D-NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D ¹H and ¹³C NMR spectra provide initial information on the chemical environment and number of different nuclei, 2D NMR techniques are essential for assembling the molecular puzzle.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the 2-azabicyclo[2.1.1]hexane core, COSY would reveal correlations between the bridgehead protons and the protons on the adjacent methylene (B1212753) bridges, establishing the spin-spin coupling network throughout the carbon skeleton.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on the already assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to four bonds). This is crucial for connecting different fragments of the molecule. For instance, HMBC would show correlations from the ethyl group protons (CH₂ and CH₃) to the carbonyl carbon of the carboxylate group, and from the protons on the bicyclic core to the same carbonyl carbon, confirming the ester functionality and its connection to the nitrogen atom.
Table 1: Representative 2D-NMR Correlations for a Substituted 2-Azabicyclo[2.1.1]hexane Scaffold
| Technique | Correlated Nuclei | Information Gained | Example Correlation |
|---|---|---|---|
| COSY | ¹H - ¹H | J-coupling (through-bond connectivity) | Bridgehead H-1 ↔ H-6 protons |
| HSQC | ¹H - ¹³C (¹J) | Direct one-bond C-H attachment | Ethyl CH₂ protons ↔ Ethyl CH₂ carbon |
| HMBC | ¹H - ¹³C (²⁻⁴J) | Long-range C-H connectivity | Ethyl CH₂ protons ↔ Carboxylate C=O carbon |
| NOESY | ¹H - ¹H | Through-space proximity | H-3 (exo) ↔ H-4 (bridgehead) |
Chiral NMR Reagents for Enantiomeric Excess Determination (if applicable)
When this compound is synthesized as a mixture of enantiomers, determining the enantiomeric excess (ee) is critical. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a powerful method for this analysis. The strategy involves converting the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties and are therefore distinguishable in an achiral NMR environment.
This is typically achieved in one of two ways:
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a single enantiomer of a chiral derivatizing agent to form two diastereomeric products. For the parent amine of the title compound, a CDA like a chiral phosphazane could be used. rsc.org The resulting diastereomers would exhibit distinct signals in the NMR spectrum (e.g., ³¹P NMR), and the ratio of the integrals of these signals would directly correspond to the enantiomeric ratio of the original amine. rsc.org
Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs): The analyte forms a transient, non-covalent complex with a chiral agent. Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato)europium(III)), are classic examples. libretexts.orgmit.edu The Lewis acidic lanthanide metal coordinates to a basic site in the substrate, like the nitrogen atom or the carbonyl oxygen of the ester. This interaction induces large chemical shift changes (lanthanide-induced shifts, LIS) in the ¹H NMR spectrum. Because the two enantiomers of the substrate form diastereomeric complexes with the chiral reagent, their corresponding protons will experience different induced shifts, leading to the separation of signals for each enantiomer. libretexts.orgmit.edu The enantiomeric excess can then be calculated by integrating the separated signals.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
While NMR provides excellent information about the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecular structure in the solid state. This technique is the gold standard for determining the absolute stereochemistry of chiral molecules. acs.orgacs.org
The process requires a single, high-quality crystal of the compound or a suitable derivative. The crystal diffracts X-rays in a unique pattern, which can be mathematically analyzed to generate a three-dimensional electron density map of the molecule. This map reveals the precise spatial coordinates of each atom, providing exact measurements of bond lengths, bond angles, and torsion angles.
For this compound, obtaining a crystalline derivative (e.g., by forming a salt with a chiral acid or by introducing a heavy atom) would allow for the unambiguous assignment of the absolute configuration (R or S) at its stereocenters. acs.org The resulting crystal structure would also precisely define the solid-state conformation of the strained bicyclic ring system, confirming the puckering of the rings and the spatial orientation of the ethyl carboxylate substituent.
Chiroptical Spectroscopy (e.g., VCD, ECD) for Solution-State Conformation and Chirality
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful non-destructive methods for determining the absolute configuration and studying conformational preferences of chiral molecules in solution. researchgate.netscite.ai
The utility of these techniques relies heavily on a synergetic relationship between experimental measurement and theoretical prediction. researchgate.net The experimental ECD or VCD spectrum of the compound is recorded and then compared to a spectrum that is computationally predicted for a known absolute configuration (e.g., the R-enantiomer) using quantum chemical methods like Density Functional Theory (DFT).
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, corresponding to electronic transitions. The chromophore in this compound is the carboxylate group. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemical environment around this chromophore. A match between the experimental spectrum and the DFT-predicted spectrum provides strong evidence for the absolute configuration of the molecule in solution.
Together, ECD and VCD are complementary techniques that provide a comprehensive picture of the molecule's chirality and conformational behavior in the solution state, corroborating findings from NMR and X-ray crystallography. researchgate.netscite.ai
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of the 2-azabicyclo[2.1.1]hexane core has traditionally relied on methods such as intramolecular photochemical [2+2] cycloadditions. researchgate.netacs.org While effective, these approaches often present challenges in terms of scalability, energy consumption, and the use of specialized equipment. The future of synthesizing Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate and its derivatives is trending towards more efficient, scalable, and environmentally benign processes.
Emerging research is focused on leveraging modern synthetic techniques to overcome the limitations of classical methods. These include:
Photocatalysis: Visible-light-mediated catalysis offers a powerful alternative, enabling reactions under milder conditions, reducing energy costs, and often providing access to novel reactivity. rsc.orgastrazeneca.com This approach could streamline the construction of the bicyclic core from readily available precursors.
Electrocatalysis: Using electricity to drive chemical transformations is a highly sustainable strategy that can minimize the use of chemical reagents and provide precise control over reaction conditions. astrazeneca.com
Biocatalysis: The use of enzymes to perform complex chemical transformations offers unparalleled selectivity and operates under green conditions (aqueous media, ambient temperature). astrazeneca.com Engineering enzymes to construct the strained azabicyclic ring system is a significant long-term goal.
Mechanochemistry: Solvent-free reactions conducted in ball mills are emerging as a sustainable alternative to traditional solution-based chemistry, reducing waste and sometimes enabling unique reactivity. rsc.org
Flow Chemistry: Continuous flow processes can improve the safety, scalability, and efficiency of reactions, particularly for photochemical methods, by ensuring uniform irradiation and precise temperature control. researchgate.net
| Methodology | Traditional Approach (e.g., Photochemical Cycloaddition) | Future Sustainable Approach |
|---|---|---|
| Energy Source | High-energy UV light | Visible light, electricity, or ambient thermal energy |
| Scalability | Often challenging | Improved via flow chemistry and catalysis |
| Reagents | Stoichiometric reagents, potentially hazardous | Catalytic systems, enzymes, greener reagents |
| Solvent Use | Large volumes of organic solvents | Reduced solvent use or solvent-free (mechanochemistry) |
Exploration of Unprecedented Reactivity Modes of the Azabicyclic Scaffold
The unique strained geometry of the 2-azabicyclo[2.1.1]hexane skeleton dictates its reactivity. While nucleophilic displacements and functionalization at various positions have been explored, the full reactive potential of this scaffold remains to be unlocked. nih.govchoudharylab.com Future research will likely focus on discovering and developing unprecedented transformations.
Key areas of exploration include:
Late-Stage C-H Functionalization: Developing methods to selectively functionalize the C-H bonds of the scaffold would provide a powerful tool for rapidly generating diverse analogs from a common intermediate. This could involve transition-metal catalysis or photocatalysis to install new functional groups at previously inaccessible positions.
Bridgehead Reactivity: The bridgehead carbons of bicyclic systems have unique electronic and steric properties. Investigating methods to functionalize these positions, perhaps via radical or ionic intermediates, could lead to novel molecular architectures.
Ring-Opening and Rearrangement Reactions: The inherent ring strain can be harnessed as a driving force for controlled ring-opening or rearrangement reactions. researchgate.net This could provide access to other valuable scaffolds, such as highly substituted cyclobutanes and pyrrolidines, from a single precursor. An example is the use of an azabicyclo[2.1.1]hexane piperazinium salt as a precursor that undergoes electrophilic ring opening with a broad range of nucleophiles. acs.org
Asymmetric Catalysis: Developing enantioselective methods to functionalize the prochiral scaffold will be crucial for its application in creating chiral drugs and materials. This involves designing chiral catalysts that can differentiate between the enantiotopic faces or positions of the molecule.
Integration into Advanced Materials Science and Supramolecular Chemistry
While the primary application of azabicyclic scaffolds has been in medicinal chemistry, their rigid, well-defined three-dimensional structures make them attractive building blocks for materials science and supramolecular chemistry. The ethyl carboxylate group on the nitrogen of this compound can be readily modified, allowing the scaffold to be incorporated into larger molecular assemblies.
Future applications in this domain could include:
High-Performance Polymers: Incorporating the rigid bicyclic unit into polymer backbones could lead to materials with enhanced thermal stability, specific mechanical properties, and controlled morphologies.
Supramolecular Cages and Frameworks: The defined bond angles and directional vectors of substituents on the scaffold can be used to direct the self-assembly of complex, three-dimensional structures like molecular cages or porous organic frameworks with potential applications in gas storage or catalysis. ambeed.com
Liquid Crystals: The shape and rigidity of the azabicyclic core could be exploited in the design of novel liquid crystalline materials.
Chiral Materials: Enantiopure derivatives could be used to construct chiral polymers or surfaces for applications in asymmetric catalysis or enantioselective separations.
Computational Design and Predictive Modeling of Novel Derivatives
As the complexity of molecular targets increases, the role of computational chemistry in guiding synthetic efforts becomes indispensable. For the 2-azabicyclo[2.1.1]hexane system, predictive modeling will accelerate the discovery of new derivatives with desired properties.
Emerging research directions in this area involve:
Machine Learning for Property Prediction: Training machine learning models on experimental data can enable the rapid and accurate prediction of key properties such as solubility, lipophilicity (LogP), and metabolic stability for novel, un-synthesized derivatives. researchgate.net
Quantum Mechanical Calculations: DFT and ab initio methods will be used to gain a deeper understanding of the scaffold's electronic structure, predict its reactivity in novel transformations, and model its interactions with biological targets or other molecules. acs.org
De Novo Drug Design: Algorithms can use the azabicyclic scaffold as a starting point to design novel molecules that fit precisely into the active site of a target protein, guiding synthetic chemists toward the most promising candidates.
Reaction Pathway Modeling: Computational studies can elucidate the mechanisms of new synthetic reactions, helping to optimize conditions and predict the stereochemical outcome, thereby reducing the amount of empirical experimentation required. acs.org
| Research Area | Objective | Computational Tool |
|---|---|---|
| Synthesis | Predicting reactivity and optimizing reaction conditions | Quantum Mechanics (e.g., DFT) |
| Medicinal Chemistry | Predicting drug-like properties (ADME) | Machine Learning Models |
| Materials Science | Simulating polymer properties or self-assembly | Molecular Dynamics (MD) Simulations |
| Drug Discovery | Designing novel ligands for biological targets | Structure-based and ligand-based design algorithms |
Broadening Applications in Complex Synthetic Targets
The role of this compound and its derivatives as building blocks is set to expand beyond their current use as simple bioisosteres for phenyl rings or constrained pyrrolidines. rsc.orgnih.gov The scaffold's ability to impose a specific three-dimensional geometry will be increasingly exploited in the total synthesis of complex natural products and other functionally sophisticated molecules.
Future synthetic campaigns may utilize the azabicyclic core to:
Control Stereochemistry: The rigid framework can serve as a stereochemical anchor, directing the stereoselective installation of functional groups at other points in a complex molecule.
Mimic Peptide Turns: As a constrained proline analog, the scaffold can be incorporated into peptidomimetics to stabilize specific secondary structures, such as beta-turns, which are crucial for biological activity. nuph.edu.uanuph.edu.ua
Serve as a Chiral Ligand: Functionalized, enantiopure derivatives of the scaffold could be employed as novel chiral ligands in asymmetric catalysis, leveraging their rigid structure to create a well-defined chiral environment around a metal center.
Access Novel Chemical Space: The increasing emphasis in drug discovery on moving away from flat, aromatic molecules towards more three-dimensional structures makes scaffolds like 2-azabicyclo[2.1.1]hexane highly valuable for exploring new areas of chemical space and identifying next-generation therapeutics. researchgate.net
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Two key methods are reported:
- Intramolecular displacement : A tert-butylsulfinamide reacts with a primary alkyl chloride under controlled conditions to form the bicyclic core .
- Photochemical [2+2] cycloaddition : Utilizes UV light to synthesize precursors for scalable production .
- Optimization : Yields depend on solvent polarity, temperature, and catalyst choice. For example, polar aprotic solvents (e.g., THF) enhance nucleophilic substitution at bridgehead carbons .
Q. How can the stability of this compound under acidic/basic conditions be evaluated for experimental design?
- Methodological Answer :
- Acidic conditions (pH < 2) : Stable in aqueous HCl at room temperature but degrades at >60°C. Hydrochloride salt form improves solubility and stability .
- Basic conditions : Ester hydrolysis occurs with NaOH (aqueous/EtOH), producing carboxylic acid derivatives. Prolonged exposure risks ring-opening .
- Analytical tools : Monitor stability via HPLC or NMR to track decomposition products.
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR : H and C NMR identify bicyclic core signals (e.g., bridgehead protons at δ 3.5–4.5 ppm) and ester carbonyl (~170 ppm) .
- Mass spectrometry : ESI-MS confirms molecular weight (CHClNO, MW 191.65 g/mol) .
- X-ray crystallography : Resolves stereochemistry of bridgehead substituents .
Advanced Research Questions
Q. How do steric and electronic factors influence stereochemical outcomes in nucleophilic substitution reactions at bridgehead positions?
- Methodological Answer :
- Mechanism : Substitution proceeds via a three-membered aziridinium intermediate, leading to retention of configuration due to neighboring group participation by the bicyclic nitrogen .
- Steric hindrance : Equatorial positions are less reactive. Example: Anti-7-hydroxy derivatives react with alcohols under Mitsunobu conditions (DIAD/PPh) to form stereospecific ethers (72% yield) .
- Data table :
| Substrate | Nucleophile | Conditions | Product Configuration |
|---|---|---|---|
| 7-Chloro derivative | Alkoxide | Polar aprotic, 25°C | Retention at C-7 |
Q. What experimental strategies resolve contradictions in reported synthesis yields for derivatives?
- Methodological Answer :
- Case study : Hydrolysis of the ethyl ester with HCl (reflux, 4 hours) yields 68% carboxylic acid, while NaOH (room temperature) achieves 85% but risks side reactions .
- Resolution : Use kinetic studies (e.g., in situ IR) to optimize conditions. Photochemical routes (e.g., [2+2] cycloaddition) offer higher scalability but require specialized equipment .
Q. How can the compound's bicyclic framework be leveraged to design bioactive analogs targeting neurotransmitter receptors?
- Methodological Answer :
- Scaffold modification : Introduce substituents at C-4 or C-7 via electrophilic additions (e.g., phenylselenyl bromide) to modulate receptor affinity .
- Biological assays : Test analogs in vitro (e.g., radioligand binding for serotonin/dopamine receptors) or in vivo (e.g., rodent models for anxiety) .
- Comparative data :
| Analog | Substituent | Activity (IC) |
|---|---|---|
| Ethyl 2-benzoyl derivative | Benzoyl | 12 nM (5-HT) |
| Methyl 4-ethyl derivative | Ethyl | 45 nM (DAT) |
Q. What mechanistic insights explain the compound’s resistance to oxidation at the secondary amine site?
- Methodological Answer :
- Electronic effects : The bicyclic nitrogen’s lone pair is less accessible due to ring strain, reducing susceptibility to oxidants like mCPBA.
- Steric protection : Compact bicyclic structure shields the amine. Oxidation to nitrones requires forcing conditions (e.g., excess mCPBA, 0°C) .
- Validation : Use N NMR to track electronic environment changes during reaction.
Data Contradictions and Resolution
Q. Why do reported yields for ester hydrolysis vary across studies?
- Analysis :
- Acidic vs. basic hydrolysis : HCl (reflux) gives moderate yields (68%) but avoids racemization; NaOH achieves higher yields (85%) but may degrade the bicyclic core .
- Recommendation : Use acidic conditions for stereochemical integrity and basic for maximum conversion, with purification via flash chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
